

2-Chloro-7-ethyl-1,3-benzothiazole molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-Chloro-7-ethyl-1,3-benzothiazole

Cat. No.: B13589680

[Get Quote](#)

Technical Profile: 2-Chloro-7-ethyl-1,3-benzothiazole[1]

Executive Summary

In the landscape of heterocyclic pharmacophores, **2-chloro-7-ethyl-1,3-benzothiazole** (CAS: 615-20-3 analogue/derivative) represents a specialized electrophilic scaffold. While the parent 2-chlorobenzothiazole is a ubiquitous building block, the 7-ethyl congener introduces a critical lipophilic modulation and steric handle adjacent to the sulfur atom. This modification alters the binding kinetics in protein pockets and influences the regioselectivity of nucleophilic attacks during lead optimization.

This guide provides a rigorous analysis of the molecule's physicochemical properties, a validated synthetic pathway for its generation, and a strategic framework for its utilization in nucleophilic aromatic substitution (

) reactions—the cornerstone of its utility in drug development.

Molecular Specifications & Characterization

The introduction of an ethyl group at the C7 position (the "bay region" adjacent to the sulfur atom) significantly impacts the molecule's lipophilicity (LogP) and crystal packing compared to the unsubstituted parent.

Table 1: Physicochemical Core Data

Property	Value	Notes
IUPAC Name	2-Chloro-7-ethyl-1,3-benzothiazole	
Molecular Formula		
Molecular Weight	197.68 g/mol	Average Mass
Monoisotopic Mass	197.00659 Da	Critical for HRMS validation
Physical State	Low-melting solid or viscous oil	Dependent on purity/polymorph
Predicted LogP	~4.1	High lipophilicity vs. parent (3. [1]2)
Key Reactivity	Electrophilic at C2	Susceptible to

Structural Architecture

The benzothiazole core is planar. The C2-Cl bond is activated by the electron-withdrawing nature of the adjacent nitrogen (C=N bond). The 7-ethyl group exerts a positive inductive effect (+I), weakly increasing electron density in the benzene ring, but its primary influence is steric bulk near the sulfur atom. This can subtly influence the conformation of metabolites or binding modes in sulfur-interacting enzyme pockets.

Synthetic Pathways[4][5]

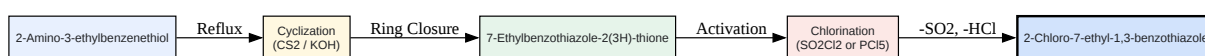
For research-grade isolation, the most robust route involves the chlorination of the corresponding 2-mercapto (or 2-thione) precursor. Direct chlorination of 7-ethylbenzothiazole is less selective.

Primary Workflow: Dehydroxy-Chlorination of 2-Thiones

This protocol utilizes Sulfuryl Chloride () or Thionyl Chloride () to convert the thione/mercapto moiety to the chloride.

Precursor Synthesis (Retrosynthesis)

To access the 7-ethyl isomer specifically, one must start with 2-amino-3-ethylbenzenethiol (or its disulfide equivalent), cyclized with carbon disulfide ().



[Click to download full resolution via product page](#)

Figure 1: Synthetic logic flow from aniline precursor to final chlorinated scaffold.

Detailed Experimental Protocol (Adapted for 7-Ethyl Derivative)

Objective: Synthesis of **2-Chloro-7-ethyl-1,3-benzothiazole** from 7-ethylbenzothiazole-2(3H)-thione.

Reagents:

- 7-Ethylbenzothiazole-2(3H)-thione (1.0 eq)
- Sulfuryl Chloride () (1.5 eq)
- Solvent: Chlorobenzene or Dichloromethane (DCM)
- Catalyst: DMF (catalytic amount)

Step-by-Step Methodology:

- Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a gas trap (for HCl/SO₂ evolution), dissolve 10 mmol of 7-ethylbenzothiazole-2(3H)-thione in 20 mL of anhydrous chlorobenzene.
- Addition: Cool the solution to 0°C. Add Sulfuryl Chloride (15 mmol) dropwise over 15 minutes. The reaction is exothermic; control the rate to prevent thermal runaway.
- Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 3 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting thione (polar) should disappear, replaced by the less polar chloride spot.
- Quench: Cool to room temperature. Pour the mixture carefully onto crushed ice/water.
- Extraction: Extract the aqueous phase with DCM (3 x 20 mL).
- Purification: Wash the combined organics with saturated (to remove acid traces) and brine. Dry over , filter, and concentrate in vacuo.
- Isolation: Purify the crude oil via flash column chromatography (Silica gel, 100% Hexanes gradient to 5% EtOAc/Hexanes).

Critical Control Point: Ensure complete removal of sulfur byproducts. Residual elemental sulfur can poison subsequent palladium-catalyzed cross-couplings.

Reactivity Profile & Drug Discovery Applications[4]

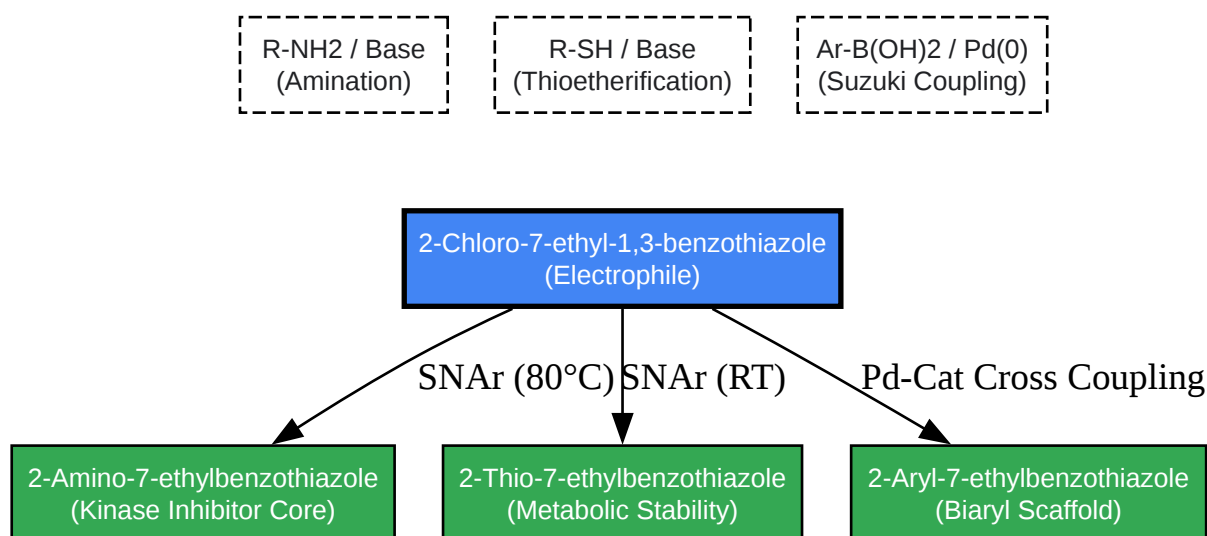
The 2-chloro position is a "privileged" electrophile. The C-Cl bond is activated for Nucleophilic Aromatic Substitution (

) because the nitrogen atom at position 3 can stabilize the Meisenheimer-like transition state (acting as an electron sink).

Mechanism: Displacement

Researchers utilize this scaffold to introduce diverse pharmacophores (amines, ethers, thiols) at the C2 position.

- Amination: Reaction with primary/secondary amines yields 2-amino-7-ethylbenzothiazoles (common in kinase inhibitors).
- Etherification: Reaction with alkoxides yields 2-alkoxy derivatives.
- Suzuki-Miyaura Coupling: The C-Cl bond is viable for Pd-catalyzed coupling to attach aryl/heteroaryl groups, extending the scaffold.



[Click to download full resolution via product page](#)

Figure 2: Divergent synthesis capabilities from the 2-chloro core.

Impact of the 7-Ethyl Group

- Steric Shielding: The ethyl group at C7 protects the sulfur (S1) from oxidation (S-oxide formation) to some degree by hindering the approach of metabolic oxidants from that vector.
- Solubility: The ethyl chain disrupts crystal lattice energy compared to the methyl analog, potentially improving solubility in organic formulations but decreasing aqueous solubility.

References

- PubChem. (2025).[1] **2-chloro-7-ethyl-1,3-benzothiazole** (Compound).[2] National Library of Medicine.[1] Available at: [\[Link\]](#)

- NIST Chemistry WebBook. (2025).[3] Benzothiazole, 2-chloro- (Parent Structure Data). National Institute of Standards and Technology.[3] Available at: [\[Link\]](#)
- Jordan, A. D., et al. (2009). Practical synthesis of 2-substituted benzothiazoles. Journal of Organic Chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 2-Chlorobenzothiazole | C7H4CINS | CID 11987 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. PubChemLite - 2-chloro-7-ethyl-1,3-benzothiazole \(C9H8CINS\) \[pubchemlite.lcsb.uni.lu\]](#)
- [3. Benzothiazole, 2-chloro- \[webbook.nist.gov\]](#)
- To cite this document: BenchChem. [2-Chloro-7-ethyl-1,3-benzothiazole molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13589680/docs#2-chloro-7-ethyl-1-3-benzothiazole-molecular-structure-and-weight\]](https://www.benchchem.com/product/b13589680/docs#2-chloro-7-ethyl-1-3-benzothiazole-molecular-structure-and-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)